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Spautin-1

Autophagy Deubiquitinase USP10

Traditional autophagy inhibitors like Chloroquine induce confounding cytotoxicity and DNA damage. Spautin-1 (CAS 1262888-28-7) suppresses autophagy initiation by selectively inhibiting USP10/USP13 (IC50 0.6-0.7 µM), avoiding the cell death pathways triggered by lysosomal neutralization. Comparative studies confirm Spautin-1, SAR405, and MHY1485 potently inhibit autophagy without cytotoxicity, unlike Chloroquine, Bafilomycin A1, or 3-Methyladenine. This compound preferentially kills cancer cells under glucose starvation, enhances Olaparib efficacy in prostate PDX models, and synergizes with Imatinib in CML cells (>2-fold). Ideal for metabolic stress, UPR, and combination therapy research with uncompromised phenotypic integrity.

Molecular Formula C15H11F2N3
Molecular Weight 271.26 g/mol
CAS No. 1262888-28-7
Cat. No. B610934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpautin-1
CAS1262888-28-7
SynonymsSpautin-1;  Spautin1;  Spautin 1.
Molecular FormulaC15H11F2N3
Molecular Weight271.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F
InChIInChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
InChIKeyAWIVHRPYFSSVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spautin-1 Procurement Guide


Spautin-1 (CAS 1262888-28-7) is a small-molecule autophagy inhibitor that exerts its effects by selectively inhibiting the deubiquitinating enzymes USP10 and USP13, with IC50 values of approximately 0.6–0.7 µM . This inhibition promotes the ubiquitination and subsequent degradation of the Vps34/PI3K complex, thereby suppressing autophagic flux [1]. As a cell-permeable quinazolinamine derivative, Spautin-1 serves as a critical tool compound for dissecting the roles of USP10, USP13, and autophagy in cancer biology and cellular stress responses .

1
Autophagy initiation probe
Selectively targets USP10/13 to block early autophagic flux without late-stage lysosomal disruption.
2
Cytotoxicity-free inhibition context
Reported low DNA damage induction in growth conditions, supporting autophagy studies independent of cell death confounders.
3
Nutrient-stress model selection
Demonstrates context-dependent viability impact under glucose starvation, enabling tumor microenvironment modeling.

Why Spautin-1 Cannot Be Substituted


Generic substitution among autophagy inhibitors is scientifically unsound due to their fundamentally divergent mechanisms of action, off-target profiles, and effects on cellular metabolism [1]. For instance, the widely used inhibitor Chloroquine (CQ) acts by neutralizing lysosomal pH to block autophagosome-lysosome fusion, while Spautin-1 suppresses autophagy initiation by targeting the deubiquitinases USP10/13 [2]. A comparative study of seven autophagy inhibitors revealed that Spautin-1, SAR405, and MHY1485 exhibited potent autophagy inhibition without triggering cytotoxicity, whereas Chloroquine, Bafilomycin A1, SBI-0206965, and 3-Methyladenine induced significant DNA damage and cell death [1]. This stark divergence in cytotoxicity and genotoxicity underscores that experimental outcomes are compound-specific, not pathway-specific, and necessitates a targeted procurement strategy.

Mechanism mismatch with lysosomotropic agents
Chloroquine and Bafilomycin A1 neutralize lysosomal pH; Spautin-1 acts upstream via USP10/13. Autophagic flux readouts may differ fundamentally.
Cytotoxicity profile divergence
Common inhibitors like 3-Methyladenine or SBI-0206965 can trigger DNA damage and apoptosis in growing cells. Substitution risks confounding viability with autophagy inhibition.
Metabolic off-target signature
Spautin-1 uniquely impairs mitochondrial Complex I and stimulates glycolysis. Other autophagy inhibitors (e.g., VPS34-IN1) show opposite metabolic shifts; direct replacement invalidates metabolic comparisons.

Spautin-1 Comparative Evidence


USP10/13 Selective Inhibition

Spautin-1 demonstrates selective inhibition of USP10 and USP13 with IC50 values of 0.6 µM and 0.7 µM, respectively, while showing no activity against USP14 at comparable concentrations . This selectivity is a defining feature when compared to broader-spectrum DUB inhibitors or other autophagy modulators like Chloroquine, which do not target USP enzymes. A SAR study further refined its activity profile, revealing that Spautin-1 also acts as a moderate NEK4 inhibitor (IC50 ~1 µM) with moderate selectivity over other kinases, highlighting its polypharmacology which should be considered in experimental design [1].

USP10/13 Selectivity
Head-to-head
IC50 USP10 ~0.6 µM, USP13 ~0.7 µM; USP14 >10 µM
≥14-fold selectivity over USP14
Supports selective DUB pathway interrogation without broad USP inhibition.
Cell-free enzymatic assays; moderate NEK4 inhibition (~1 µM) noted.
Autophagy Deubiquitinase USP10 USP13 Selectivity

Safety: No Cytotoxicity or Genotoxicity

A systematic comparison of seven autophagy inhibitors under standard cell culture growth conditions revealed a critical safety distinction. Spautin-1, alongside SAR405 and MHY1485, showed no induction of cytotoxicity or genomic DNA damage (γ-H2A.X), whereas the commonly used inhibitors Chloroquine, Bafilomycin A1, SBI-0206965, and 3-Methyladenine all triggered BAX/BAK-dependent cytotoxicity and significant DNA damage [1]. 3-Methyladenine, at its standard working concentration (10 mM), was the most toxic, causing a consistent and abrupt decrease in cell viability across multiple human cell lines [1].

Safety: Cytotoxicity/Genotoxicity
Head-to-head
No significant DNA damage or cytotoxicity in growing cells, unlike 3-MA, CQ, Baf A1
Qualitative difference; comparators induced BAX/BAK-dependent death
Enables autophagy studies without confounding cell-death signals.
MEF and human cancer lines under nutrient-replete conditions.
Cytotoxicity Genotoxicity 3-Methyladenine Chloroquine Autophagy Inhibition

Cytotoxicity Under Glucose Starvation

Spautin-1 exhibits a distinct and preferential cytotoxicity against cancer cells under glucose starvation (GS) conditions, a property not observed with other autophagy inhibitors [1]. In HT1080 fibrosarcoma cells, Spautin-1 potently suppressed cell viability under GS (IC50 ~2.5 µM) while having only a limited effect under normal glucose-rich culture conditions (IC50 > 10 µM) [1]. Crucially, this effect was not mimicked by USP10/13 silencing or by treatment with other autophagy inhibitors like Bafilomycin A1, Hydroxychloroquine, or SAR405, indicating that Spautin-1's anti-UPR and cytotoxic effects under nutrient stress are due to its off-target inhibition of mitochondrial Complex I [1].

Cytotoxicity Under Glucose Starvation
Head-to-head
IC50 ~2.5 µM (GS) vs >10 µM (normal glucose) in HT1080
>4-fold selectivity under nutrient stress
Context-dependent viability impact; linked to mitochondrial Complex I off-target.
Not replicated by other autophagy inhibitors; review off-target contribution.
Cancer Metabolism Glucose Starvation UPR Mitochondrial Complex I

In Vivo Anti-Tumor Efficacy in Xenografts

Spautin-1 demonstrates significant in vivo anti-tumor activity as a single agent and in combination with other therapeutics. In a metastatic castration-resistant prostate cancer (mCRPC) patient-derived xenograft (PDX) model (PDX#546), Spautin-1 administered at 20 mg/kg (5 days/week) significantly reduced tumor growth. Furthermore, its combination with the PARP inhibitor Olaparib (50 mg/kg) resulted in synergistic tumor growth inhibition (Combination Index < 1) compared to either agent alone or vehicle control [1].

In Vivo PDX Tumor Response
Model context
Spautin-1 20 mg/kg reduced tumor volume ~50% vs vehicle in mCRPC PDX
Combination with Olaparib showed synergistic inhibition (CI
Supports preclinical prostate cancer model-response interpretation.
NOD SCID mice, 29-day study; requires model-specific validation.
Metabolic Signature in pDCs
Head-to-head
Stimulated glycolysis, impaired TCA cycle, increased branched-chain ketoacids
Opposite to VPS34-IN1; Baf A1 induced ER stress without metabolic shift
Unique mTORC1-linked metabolic probe for autophagy/metabolism crosstalk.
CAL-1 pDC cell line, 1H NMR metabolomics.
Imatinib Synergy in CML
Head-to-head
Combined IC50 0.45 µM vs Imatinib alone 1.03 µM (2.3-fold improvement)
Spautin-1 downregulated Beclin-1, inhibited IM-induced autophagy
Supports co-treatment study design in CML resistance models.
K562 cells, MTS assay; validate in additional CML lines.
In Vivo Efficacy Xenograft Prostate Cancer Combination Therapy Olaparib

Metabolic Signature in pDCs

In a metabolomics study on plasmacytoid dendritic cells (pDCs), treatment with Spautin-1 resulted in a distinct metabolic signature compared to VPS34-IN1 and Bafilomycin A1. While all three compounds efficiently inhibited autophagy, Spautin-1 uniquely stimulated glycolysis, impaired the TCA cycle, decreased amino acid levels, and increased branched-chain ketoacid levels, suggesting mTORC1 activation [1]. In contrast, VPS34-IN1 caused opposite metabolic changes, and Bafilomycin A1 induced an ER stress response [1]. This demonstrates that Spautin-1's effects extend beyond autophagy inhibition to significant, compound-specific metabolic reprogramming.

Metabolic Signature in pDCs
Head-to-head
Stimulated glycolysis, impaired TCA cycle, increased branched-chain ketoacids
Opposite to VPS34-IN1; Baf A1 induced ER stress without metabolic shift
Unique mTORC1-linked metabolic probe for autophagy/metabolism crosstalk.
CAL-1 pDC cell line, 1H NMR metabolomics.
Metabolomics Glycolysis TCA Cycle Plasmacytoid Dendritic Cells mTORC1

Imatinib Synergy in CML Cells

Spautin-1 has been shown to significantly enhance the anti-leukemic effects of Imatinib (IM) in chronic myeloid leukemia (CML) cell lines. While IM alone inhibited the growth of K562 cells with an IC50 of 1.03 µM, co-treatment with Spautin-1 substantially increased this inhibition, resulting in a combined IC50 of 0.45 µM [1]. This represents a more than 2-fold improvement in potency. Mechanistically, Spautin-1 was found to inhibit IM-induced autophagy and downregulate Beclin-1, thereby sensitizing CML cells to IM-induced apoptosis [2].

Imatinib Synergy in CML
Head-to-head
Combined IC50 0.45 µM vs Imatinib alone 1.03 µM (2.3-fold improvement)
Spautin-1 downregulated Beclin-1, inhibited IM-induced autophagy
Supports co-treatment study design in CML resistance models.
K562 cells, MTS assay; validate in additional CML lines.
Chronic Myeloid Leukemia Imatinib Combination Therapy Apoptosis

Spautin-1 Application Scenarios


USP10/13-Dependent Autophagy Studies

For studies requiring specific inhibition of autophagy initiation without triggering cell death pathways, Spautin-1 is the preferred tool compound. Its lack of cytotoxicity and genotoxicity in growing cells, as demonstrated by comparative studies against Chloroquine and 3-Methyladenine [1], ensures that observed phenotypes are due to autophagy suppression and not a general stress response.

Nutrient-Deprived Tumor Microenvironments

Spautin-1's unique ability to preferentially kill cancer cells under glucose starvation—a property not shared by other autophagy inhibitors [2]—makes it an ideal probe for studying metabolic stress responses, the unfolded protein response (UPR), and mitochondrial Complex I as a therapeutic target in solid tumors.

Combination Therapy Studies in Oncology

Spautin-1 has demonstrated potent in vivo synergy with Olaparib in prostate cancer PDX models [3] and enhanced the efficacy of Imatinib in CML cells by >2-fold [4]. This makes it a strong candidate for inclusion in combination therapy research protocols aimed at overcoming drug resistance and improving therapeutic indices.

Metabolomics of Autophagy Inhibition

Given its distinct impact on cellular metabolism, including the stimulation of glycolysis and impairment of the TCA cycle [5], Spautin-1 serves as a valuable chemical probe for studying the metabolic reprogramming that accompanies autophagy inhibition, particularly in the context of mTORC1 signaling.

Application
Selection Property
Validation Focus
USP10/13 Pathway Study
Autophagy initiation probe with reported selectivity for USP10/13
Confirm autophagy suppression independent of cell death confounders
Nutrient-Stress Model Studies
Glucose-starvation response probe with mitochondrial Complex I engagement
Verify UPR and cell viability endpoints under nutrient deprivation
Combination-Regimen Model Studies
Co-treatment synergy context with Olaparib or Imatinib
Evaluate tumor-model response and drug-resistance endpoints
Metabolic Reprogramming Studies
Glycolysis/TCA cycle shift probe linked to mTORC1 signaling
Validate metabolite profile shifts independent of other autophagy inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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